

Alkyne Sphinganine in drug delivery systems and bioactive molecule synthesis

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Compound of Interest

Compound Name: Alkyne Sphinganine

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Application Notes and Protocols: Alkyne Sphinganine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **Alkyne Sphinganine**, a versatile metabolic labeling reagent, and its applications in the synthesis of bioactive molecules and the development of advanced drug delivery systems. Detailed protocols for key experiments are provided to facilitate the integration of this powerful tool into your research.

Product Information and Properties

Alkyne Sphinganine is a sphinganine analog containing a terminal alkyne group. This small, bio-inert functional group enables its participation in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).^{[1][2][3]} This property allows for the specific and efficient tagging of alkyne-modified biomolecules with azide-functionalized reporters (e.g., fluorophores, biotin) for visualization, profiling, and conjugation.^{[1][2]}

Table 1: Physical and Chemical Properties of **Alkyne Sphinganine**

Property	Value	References
Molecular Formula	C ₁₈ H ₃₅ NO ₂	
Molecular Weight	297.46 g/mol	
Appearance	White crystalline solid	
Purity	>95%	
Solubility	Soluble in DMSO and DMF	
Storage Conditions	Store at -20°C, desiccated	

Application I: Synthesis of Bioactive Molecules (Alkyne-Ceramides)

Alkyne sphinganine serves as a crucial building block for the enzymatic synthesis of other bioactive sphingolipids, such as ceramides. Its alkyne handle is retained in the final product, creating a powerful probe for studying ceramide metabolism, localization, and interaction partners. The protocol below details an in vitro assay for synthesizing alkyne-ceramides using ceramide synthase (CerS) from microsomal preparations.

Experimental Protocol: In Vitro Synthesis of Alkyne-Ceramide

This protocol is adapted from the ceramide synthase assay described by Gaebler et al. (2013).

Objective: To synthesize alkyne-ceramide by incubating alkyne-sphinganine with a fatty acyl-CoA and a source of ceramide synthase (e.g., liver microsomes).

Materials:

- Alkyne-sphinganine
- Fatty Acyl-CoA (e.g., nervonoyl-CoA or stearoyl-CoA)
- Liver Microsomes (prepared from mouse tissue or other sources)

- CerS Assay Buffer: 20 mM HEPES/KOH (pH 7.4), 25 mM KCl, 250 mM sucrose, 2 mM MgCl_2 , 0.34 mg/mL lipid-free BSA.
- Reaction tubes
- Water bath or incubator at 37°C
- Reagents for lipid extraction (e.g., chloroform/methanol)
- Reagents for click chemistry and TLC analysis (see Application II)

Procedure:

- Prepare the reaction mixture in a microcentrifuge tube by adding the components in the following order:
 - CerS Assay Buffer.
 - 20 μM Alkyne-sphinganine.
 - 50 μM Fatty Acyl-CoA (e.g., nervonoyl-CoA).
- Initiate the reaction by adding 10-20 μg of microsomal protein to the mixture.
- Incubate the reaction at 37°C for 20 minutes.
- Stop the reaction by adding lipid extraction solvents (e.g., a chloroform/methanol mixture).
- Extract the lipids from the aqueous phase.
- The resulting lipid extract contains the newly synthesized alkyne-ceramide, which can be purified or analyzed directly. For analysis, the alkyne-ceramide can be tagged with a fluorescent azide via click chemistry and separated by Thin-Layer Chromatography (TLC).

Quantitative Data: Enzyme Kinetics

Kinetic analyses demonstrate that alkyne-sphinganine is an effective substrate for ceramide synthases, with Michaelis-Menten constants (K_m) similar to those of natural substrates.

Table 2: Michaelis-Menten Kinetics for Ceramide Synthase 2 (CerS2) using Alkyne-Sphinganine

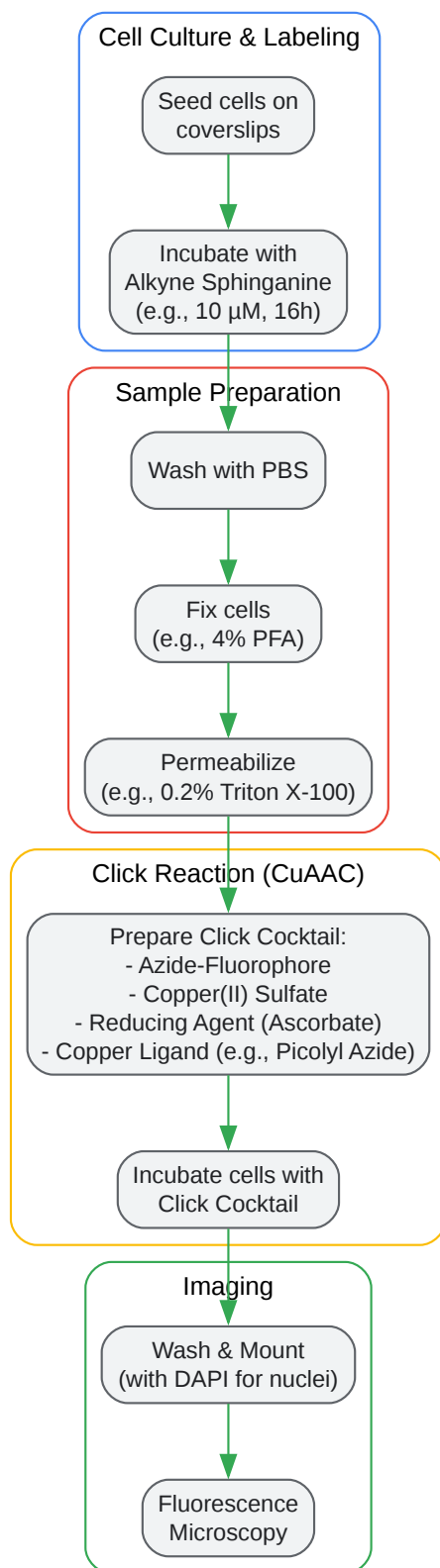
Substrate Combination	K _m (μM)	V _{max} (pmol/min/mg)	Reference
Alkyne-Sphinganine + C24:0-CoA	10.3 ± 1.6	134 ± 6	

Application II: Metabolic Labeling and Visualization of Sphingolipids

A primary application of **alkyne sphinganine** is as a metabolic probe to track the synthesis, trafficking, and localization of sphingolipids in living cells. Cells readily take up **alkyne sphinganine** and incorporate it into their endogenous sphingolipid synthesis pathways. The incorporated alkyne lipids can then be visualized with high sensitivity via click chemistry.

Experimental Workflow for Metabolic Labeling and Visualization

The following workflow outlines the key steps for labeling, fixing, and imaging cells that have been metabolically labeled with **alkyne sphinganine**.



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Workflow for metabolic labeling and visualization of sphingolipids.

Detailed Protocol: High-Sensitivity Microscopy of Alkyne-Labeled Sphingolipids

This protocol is based on the enhanced sensitivity method developed by Gaebler et al. (2016), which utilizes a picolyl azide reporter to improve the efficiency of the click reaction.

Objective: To visualize the subcellular localization of sphingolipids derived from **alkyne sphinganine** in cultured cells.

Materials:

- Cultured cells (e.g., A172, HeLa) grown on glass coverslips
- Complete cell culture medium
- Alkyne-sphinganine stock solution (in ethanol or DMSO)
- Phosphate-Buffered Saline (PBS)
- Fixative: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.2% Triton X-100 in PBS
- Click Reaction Cocktail (prepare fresh):
 - Azide-picolyl-fluorophore (e.g., Azide-picolyl-AF488)
 - Copper(II) sulfate (CuSO_4)
 - Sodium Ascorbate (freshly prepared 100 mM stock in water)
- Mounting medium with DAPI

Procedure:

- Metabolic Labeling:

- Incubate cultured cells with complete medium containing 5-10 μM alkyne-sphinganine. Incubation times can range from 4 to 24 hours depending on the specific metabolic process being studied.
- Fixation and Permeabilization:
 - Wash the cells three times with ice-cold PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash three times with PBS.
 - Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
 - Wash three times with PBS.
- Click Reaction (CuAAC):
 - Prepare the click reaction cocktail immediately before use. For a 200 μL reaction volume per coverslip:
 - Start with 195 μL of PBS.
 - Add 1 μL of 10 mM CuSO_4 stock (final concentration: 50 μM).
 - Add 2 μL of azide-picolyl-fluorophore stock (final concentration depends on stock, typically 1-10 μM).
 - Add 2 μL of fresh 100 mM sodium ascorbate stock (final concentration: 1 mM).
 - Vortex the cocktail briefly.
 - Add the cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light. The use of a picolyl-azide reporter enhances the reaction, allowing for lower, less cytotoxic copper concentrations.
- Washing and Mounting:
 - Wash the cells three times with PBS.

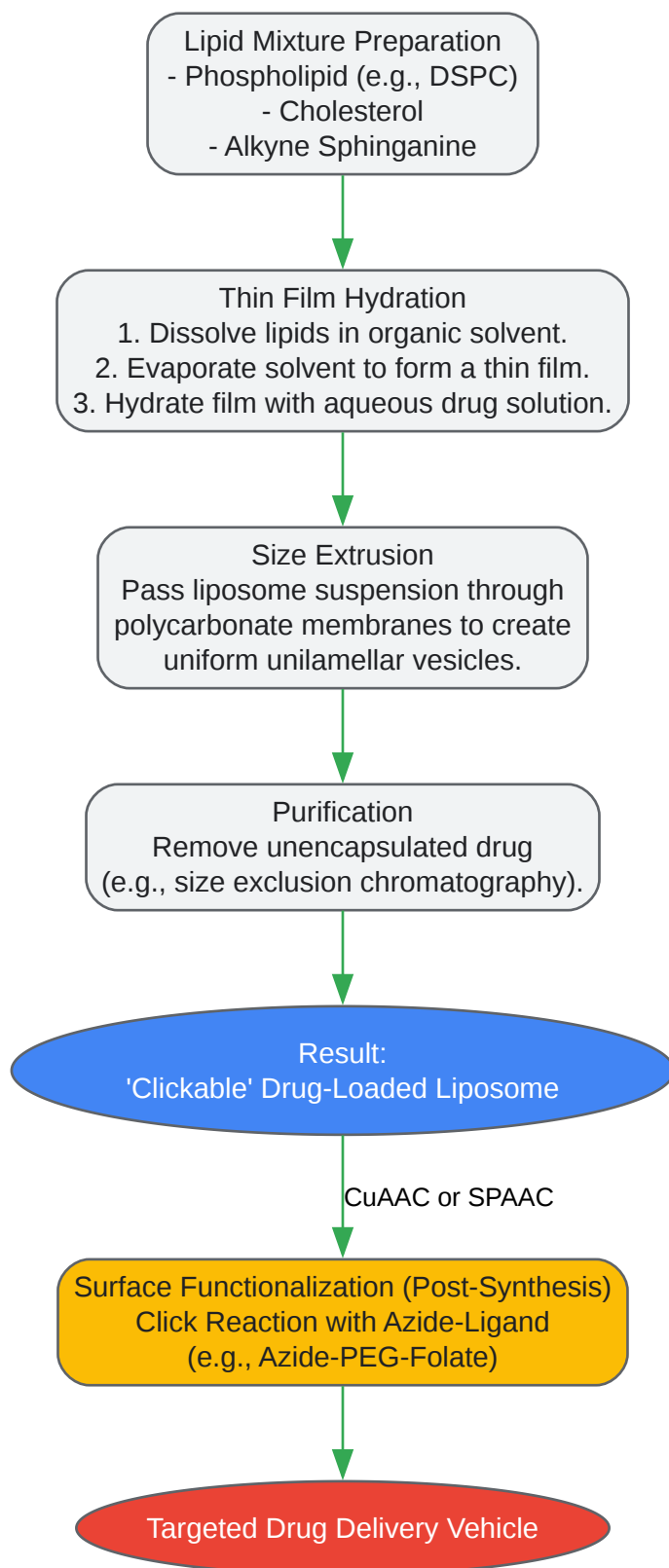
- Briefly rinse with distilled water.
- Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
- Imaging:
 - Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI. The resulting images will reveal the subcellular distribution of the alkyne-labeled sphingolipids.

Application III: Development of "Clickable" Drug Delivery Systems

The alkyne group on sphinganine provides a powerful tool for creating next-generation drug delivery systems, such as liposomes or polymeric nanoparticles, with advanced functionalities. By incorporating **alkyne sphinganine** into the lipid bilayer of a nanoparticle, the surface becomes "clickable." This allows for the subsequent attachment of targeting ligands (e.g., antibodies, peptides), imaging agents, or other molecules via click chemistry, without harsh conjugation conditions that could damage the nanoparticle or its cargo.

Conceptual Workflow for "Clickable" Liposome Synthesis

This workflow illustrates the synthesis of a drug-loaded liposome that is surface-functionalized with alkyne groups.



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Synthesis of a 'clickable' liposomal drug delivery system.

Protocol: Preparation of Alkyne-Functionalized Liposomes

Objective: To prepare liposomes containing a therapeutic agent and displaying alkyne groups on their surface for subsequent functionalization.

Materials:

- Primary phospholipid (e.g., DSPC - 1,2-distearoyl-sn-glycero-3-phosphocholine)
- Cholesterol
- **Alkyne Sphinganine**
- Therapeutic drug for encapsulation (e.g., Doxorubicin)
- Organic solvent (e.g., chloroform/methanol 2:1 v/v)
- Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
- Rotary evaporator
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

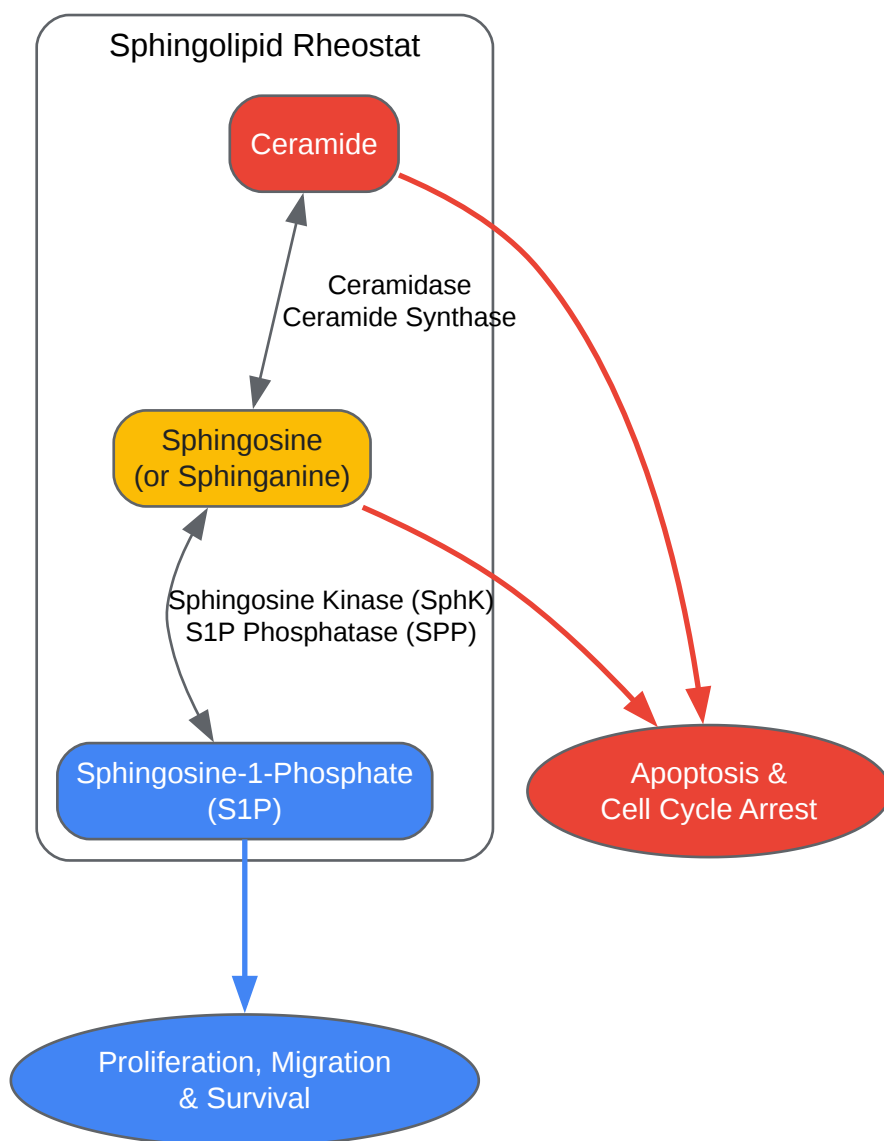
Procedure:

- Lipid Film Preparation:
 - In a round-bottom flask, dissolve the lipids in the organic solvent. A typical molar ratio might be DSPC:Cholesterol:**Alkyne Sphinganine** at 55:40:5.
 - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
 - Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
- Hydration and Drug Loading:

- Warm the hydration buffer (containing the dissolved drug) to a temperature above the phase transition temperature of the primary lipid (for DSPC, >55°C).
- Add the warm drug solution to the lipid film and hydrate for 1 hour with gentle agitation, forming multilamellar vesicles (MLVs).
- Extrusion:
 - Load the MLV suspension into a pre-warmed liposome extruder.
 - Extrude the suspension 10-15 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs) of a uniform size.
- Purification:
 - Remove the unencapsulated drug from the liposome preparation using a method such as size exclusion chromatography or dialysis.
- Characterization and Use:
 - The resulting liposomes should be characterized for size, zeta potential, and drug encapsulation efficiency.
 - These "clickable" liposomes are now ready for surface conjugation with any azide-containing molecule for targeted drug delivery or imaging applications.

Associated Signaling Pathway: The Sphingolipid Rheostat

Alkyne sphinganine and its metabolic products are key tools for studying the "sphingolipid rheostat," a critical signaling balance that determines cell fate. This concept posits that the relative levels of pro-apoptotic sphingolipids (ceramide and sphingosine) versus the pro-survival lipid (sphingosine-1-phosphate, S1P) act as a switch for cellular processes like proliferation, apoptosis, and senescence. Dysregulation of this rheostat is a hallmark of many diseases, including cancer.



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The Sphingolipid Rheostat model for cell fate determination.

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